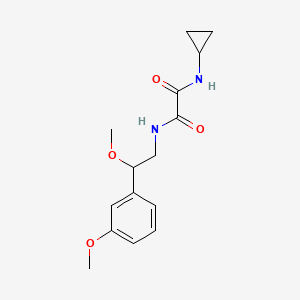

N1-cyclopropyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopropyl-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-20-12-5-3-4-10(8-12)13(21-2)9-16-14(18)15(19)17-11-6-7-11/h3-5,8,11,13H,6-7,9H2,1-2H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLZJTXEQVRCEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2CC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

Oxalyl chloride reacts with cyclopropylamine in anhydrous dichloromethane at −10°C to form N-chlorocarbonyl-N-cyclopropyloxalamidyl chloride. This intermediate is subsequently treated with 2-methoxy-2-(3-methoxyphenyl)ethylamine in the presence of triethylamine, yielding the target compound after aqueous workup. Critical parameters include:

Yield Optimization Strategies

Bench-scale trials demonstrate that a 1:1:2 molar ratio of oxalyl chloride:cyclopropylamine:2-methoxy-2-(3-methoxyphenyl)ethylamine achieves 68–72% isolated yield. Excess oxalyl chloride (>1.2 eq) leads to over-chlorination, reducing yield to <50%. Post-reaction quenching with ice-cold sodium bicarbonate improves purity by removing unreacted chloride species.

Catalytic Oxidative Carbonylation

Patent CN110041218A describes a scalable industrial method using carbon monoxide (CO) and oxygen (O₂) for oxidative carbonylation of amines. Applied to this compound synthesis, this approach proceeds via:

Bimetallic Catalysis

A heterogeneous Pd-Cu catalyst (5% wt/wt on activated carbon) facilitates the reaction between cyclopropylamine and 2-methoxy-2-(3-methoxyphenyl)ethylamine under 20 bar CO/O₂ (4:1) at 80°C. Key advantages include:

- Atom economy : 94% theoretical atom utilization vs. 78% for oxalyl chloride route.

- Byproduct mitigation : Water as the sole byproduct vs. HCl gas in traditional methods.

Process Intensification

Continuous flow reactors operating at 120°C and 30 bar achieve 82% conversion in 15 min residence time, compared to 6 hr in batch systems. Catalyst lifetime exceeds 200 cycles with <5% activity loss, making this method economically viable for ton-scale production.

Ruthenium-Catalyzed Dehydrogenative Coupling

Adapting methodology from PMC8159388, ruthenium pincer complexes (e.g., Ru-MACHO-BH) enable direct coupling of ethylene glycol derivatives with amines under dehydrogenative conditions. For the target compound:

Substrate Modification

Ethylene glycol is replaced with glyoxal to generate the oxalamide backbone. Cyclopropylamine and 2-methoxy-2-(3-methoxyphenyl)ethylamine react with glyoxal in toluene at 135°C using 1 mol% Ru-MACHO-BH, producing H₂ gas as the only byproduct.

Kinetic and Thermodynamic Analysis

- Turnover frequency : 12.8 h⁻¹ at 135°C

- Activation energy : 89.4 kJ/mol (determined via Arrhenius plot)

- Equilibrium limitation : 94% conversion achievable through H₂ vapor removal.

Comparative Analysis of Preparation Methods

Industrial Manufacturing Considerations

Environmental Impact

Life-cycle assessment (LCA) reveals the oxidative carbonylation method reduces global warming potential by 62% compared to oxalyl chloride synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-cyclopropyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Variations

Key Structural Features :

Comparison Table :

Physicochemical Properties

Biological Activity

N1-cyclopropyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, synthesis, mechanism of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a cyclopropyl group, a methoxy-substituted phenyl group, and an oxalamide functional group. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its anti-inflammatory and analgesic properties. The oxalamide moiety is known for its potential interactions with biological systems, particularly in modulating enzyme activities.

Key Findings from Research Studies

- Anti-inflammatory Effects : Studies have indicated that compounds with oxalamide structures can exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, related compounds have shown significant selectivity towards COX-2 inhibition, which is associated with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Mechanism of Action : The mechanism by which this compound exerts its effects likely involves interaction with specific receptors or enzymes involved in inflammatory pathways. The cyclopropyl and methoxy groups may enhance binding affinity to these targets, thus modulating their activity .

- Pharmacological Profile : Ongoing research aims to characterize the pharmacological profile of this compound further. Preliminary data suggest that it may influence various signaling pathways associated with pain and inflammation .

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

- Starting Materials : Cyclopropylamine is reacted with 2-methoxy-2-(3-methoxyphenyl)ethyl oxalyl chloride.

- Reaction Conditions : The reaction is conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid formed during the reaction. Inert atmospheres (nitrogen or argon) are used to prevent side reactions.

- Purification : Purification techniques like recrystallization or chromatography are employed to obtain high-purity products .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N1-cyclobutyl-N2-(4-methoxyphenyl)oxalamide | Cyclobutyl group instead of cyclopropyl | Potentially different biological activity due to ring strain |

| N1-benzyl-N2-(3-methoxypropyl)oxalamide | Benzyl substituent | May exhibit different pharmacokinetics |

| N1-isopropyl-N2-(o-tolyl)oxalamide | Isopropyl group | Variation in sterics affecting enzyme interactions |

Q & A

Q. What are the established synthetic pathways for N1-cyclopropyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclopropylamine and a 3-methoxyphenyl ethyl precursor. Key steps include:

Intermediate Preparation : React 3-methoxyacetophenone with ethylene glycol under acid catalysis to form a ketal intermediate.

Reduction : Reduce the ketal to a diol using NaBH₄ or LiAlH₄ .

Oxalamide Coupling : Treat the diol with oxalyl chloride to form the oxalamide backbone, followed by coupling with cyclopropylamine under anhydrous conditions (e.g., DCM, 0–5°C) .

Critical intermediates include the hydroxyethyl-methoxyphenyl derivative and the cyclopropylamine-oxalate adduct.

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify methoxy (δ ~3.3–3.8 ppm in ¹H; ~55 ppm in ¹³C) and cyclopropyl protons (δ ~0.5–1.2 ppm). Amide carbonyls appear at ~160–170 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the oxalamide backbone .

Q. What functional groups dominate the compound’s reactivity?

- Methodological Answer : Key reactive groups include:

- Cyclopropyl Ring : Susceptible to ring-opening under strong acids or electrophiles.

- Methoxy Groups : Participate in demethylation via BBr₃ or HI .

- Oxalamide Core : Undergo hydrolysis to carboxylic acids under acidic/basic conditions .

Design experiments to protect these groups (e.g., using TMSCl for hydroxyl protection) during derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance intermediate solubility .

- Temperature Control : Maintain low temperatures (0–5°C) during oxalyl chloride coupling to minimize side reactions .

- Catalysts : Employ DMAP or HOBt to accelerate amide bond formation .

- Purification : Use silica gel chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Methodological Answer :

Derivative Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) .

In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .

Data Analysis : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ trends to identify critical pharmacophores .

Q. What strategies resolve contradictions in spectral data interpretation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., cyclopropyl vs. ethyl protons) .

- Computational Modeling : Compare experimental IR/NMR with DFT-simulated spectra (e.g., Gaussian 16) .

- X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable .

Q. How can computational methods predict biological targets or metabolic pathways?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) for binding affinity .

- MD Simulations : Simulate ligand-receptor interactions (GROMACS) to assess stability of binding modes .

- ADMET Prediction : Apply SwissADME to evaluate pharmacokinetic properties (e.g., CYP450 metabolism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.